2(1H)-quinoxalinone, 8-nitro-
Overview
Description
2(1H)-quinoxalinone, 8-nitro- is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry
Preparation Methods
The synthesis of 2(1H)-quinoxalinone, 8-nitro- can be achieved through several methods. One common approach involves the nitration of 2(1H)-quinoxalinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. Another method involves the use of nitrating agents such as nitronium tetrafluoroborate (NO2BF4) in an organic solvent like dichloromethane. Industrial production methods may involve continuous flow nitration processes to ensure consistent product quality and yield.
Chemical Reactions Analysis
2(1H)-quinoxalinone, 8-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to a hydroxylamine or an amine group.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex heterocyclic compounds.
Scientific Research Applications
2(1H)-quinoxalinone, 8-nitro- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other quinoxaline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-quinoxalinone, 8-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways and exerting its biological activities.
Comparison with Similar Compounds
2(1H)-quinoxalinone, 8-nitro- can be compared with other similar compounds, such as:
Quinoline: Both quinoline and quinoxaline are nitrogen-containing heterocycles, but quinoline has a single nitrogen atom in the ring system, whereas quinoxaline has two.
8-Hydroxyquinoline: This compound has a hydroxyl group at the 8-position instead of a nitro group. It exhibits different chemical properties and biological activities compared to 2(1H)-quinoxalinone, 8-nitro-.
2-Methylquinoline: This compound has a methyl group at the 2-position instead of a nitro group. It is used in different applications and has distinct chemical reactivity.
Properties
IUPAC Name |
8-nitro-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-4H,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXOJSHQYLLSHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348773 | |
Record name | 8-nitroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73148-21-7 | |
Record name | 8-nitroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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